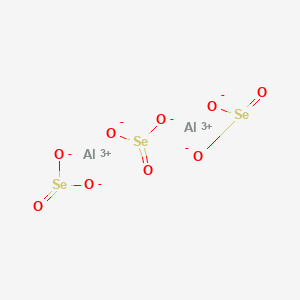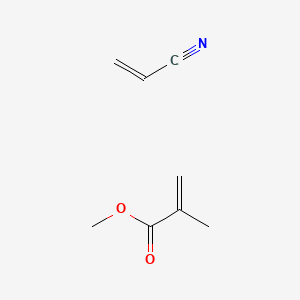
Cyclohexanone, 2,3,6-trimethyl-
Vue d'ensemble
Description
“Cyclohexanone, 2,3,6-trimethyl-” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.2227 . It is used as a flavoring agent and also in the preparation of terpenes such as beta-ionone .
Synthesis Analysis
The synthesis of cyclohexanones, including “Cyclohexanone, 2,3,6-trimethyl-”, can be achieved through various methods. One such method involves a cationic cyclization of alkynol or enyne derivatives with a terminal triple bond. The success of this reaction relies on the use of tetrafluoroboric acid as a promoter of the cationic cyclization, and the selection of 1,1,1,3,3,3-hexafluoropropan-2-ol as solvent .Molecular Structure Analysis
The molecular structure of “Cyclohexanone, 2,3,6-trimethyl-” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Cyclohexanone, 2,3,6-trimethyl-” has a boiling point of 463.7 K under normal pressure . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Chemical Synthesis
“2,3,6-trimethylcyclohexan-1-one” is used in various chemical synthesis processes. It’s a key intermediate in the production of other chemicals .
Thermocells
This compound has been used in the development of thermocells. A large Seebeck coefficient (Se) of 1.9 mV K−1 was recorded for the I−/I3− thermocell by utilizing the host-guest complexation of hexakis (2,3,6-tri-O-methyl)-α-cyclodextrin (Me18-α-CD) with the oxidized iodide species .
Energy Storage
The compound’s unique properties make it suitable for use in energy storage applications. Its use in thermocells, for example, demonstrates its potential in this field .
Material Science
In material science, “2,3,6-trimethylcyclohexan-1-one” can be used in the development of new materials with unique properties .
Chromatography
The compound can be used in chromatography, a laboratory technique for the separation of mixtures .
Analytical Research
“2,3,6-trimethylcyclohexan-1-one” can be used in analytical research, helping scientists to understand the properties and behaviors of other compounds .
Safety And Hazards
“Cyclohexanone, 2,3,6-trimethyl-” is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
2,3,6-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6-4-5-7(2)9(10)8(6)3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKYTXOAQJIBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962347 | |
| Record name | 2,3,6-Trimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 2,3,6-trimethyl- | |
CAS RN |
42185-47-7 | |
| Record name | 2,3,6-Trimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42185-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2,3,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042185477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1620153.png)
![Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1620154.png)